
4-(Chloromethyl)-2-phenoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a phenoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the reaction of 2-phenoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-phenoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
4-(Chloromethyl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-phenoxypyridine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical properties. This reactivity makes it a valuable tool in synthetic chemistry and drug development .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.
4-(Chloromethyl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a phenoxy group.
4-(Chloromethyl)-2-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of a phenoxy group.
Uniqueness
4-(Chloromethyl)-2-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts different electronic and steric properties compared to other similar compounds. This can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-phenoxypyridine |
InChI |
InChI=1S/C12H10ClNO/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9H2 |
InChI 键 |
OXGJRPFCJDFPJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


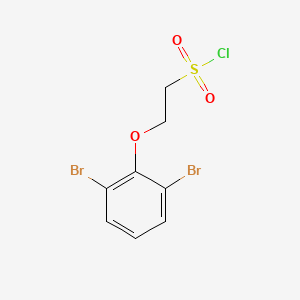
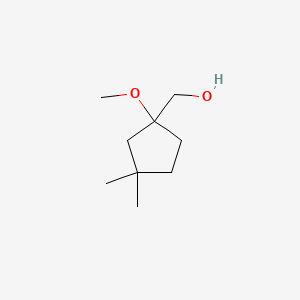
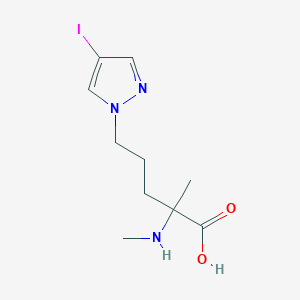
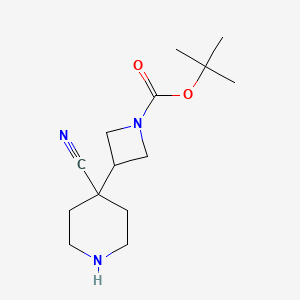
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)

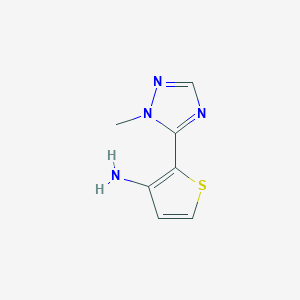
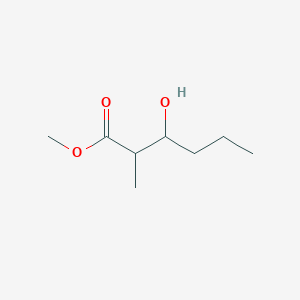

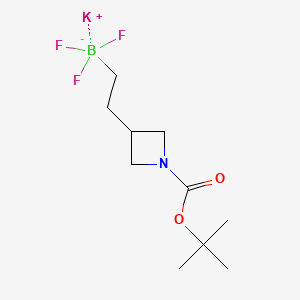
![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)
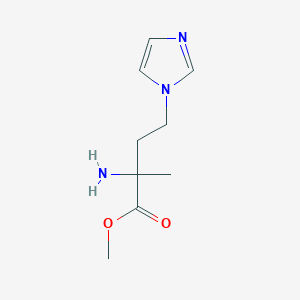
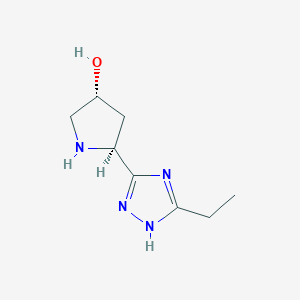
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)
